2-((4-Chlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile
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Description
2-((4-Chlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile, also known as 4-Chloro-N-(2-methyl-4-quinolyl)-3-sulfamoyl-2-propenenitrile, is a compound with a wide range of scientific applications. It is a colorless solid that is soluble in water, alcohols, and other organic solvents. Its molecular weight is 337.86 g/mol and its melting point is between 65-67 °C. 4-Chloro-N-(2-methyl-4-quinolyl)-3-sulfamoyl-2-propenenitrile has been used in various scientific research applications, such as biochemical and physiological studies, due to its unique properties.
Scientific Research Applications
Novel Drug Development and Biological Activities
Research on compounds related to 2-((4-Chlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile has focused on their biological activities and potential applications in medicinal chemistry. N-sulfonylamino azinones, a category that encompasses compounds with structural similarities to the specified chemical, have been extensively investigated for their diverse biological activities. These studies have identified that such compounds exhibit diuretic, antihypertensive, anti-inflammatory, and anticancer activities. Specifically, competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones have shown promise in the treatment of neurological disorders, including epilepsy and schizophrenia, highlighting the potential for compounds like 2-((4-Chlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile in novel drug development (Elgemeie, Azzam, & Elsayed, 2019).
Environmental Impact and Toxicity Studies
The environmental impact of chlorophenols, which share a chlorophenyl component with the chemical , has been evaluated in various studies. Chlorophenols are known to exert moderate toxic effects on mammalian and aquatic life. Their persistence in the environment can vary, with some conditions leading to moderate to high stability. These compounds have been found to have significant organoleptic effects, which underscores the importance of understanding the environmental behavior and potential toxicity of related compounds, including 2-((4-Chlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile (Krijgsheld & Gen, 1986).
Corrosion Inhibition
Quinoline derivatives, which include the quinolyl component of the compound in focus, have been identified as effective corrosion inhibitors. These derivatives form stable complexes with metal surfaces, which can significantly reduce corrosion. This property is particularly relevant in the context of protecting industrial equipment and infrastructure, suggesting that compounds like 2-((4-Chlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile may also find applications in this area (Verma, Quraishi, & Ebenso, 2020).
properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c1-13-10-19(17-4-2-3-5-18(17)23-13)22-12-16(11-21)26(24,25)15-8-6-14(20)7-9-15/h2-10,12H,1H3,(H,22,23)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBBDSNLEURMON-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)N/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile |
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